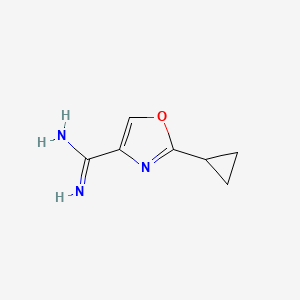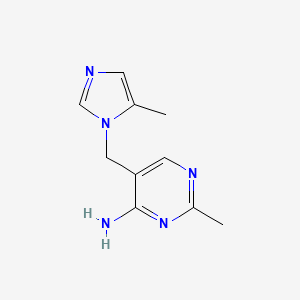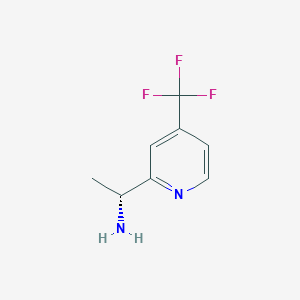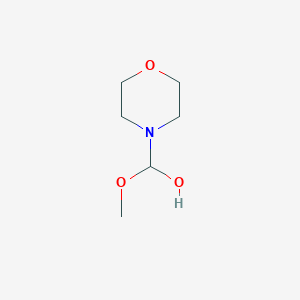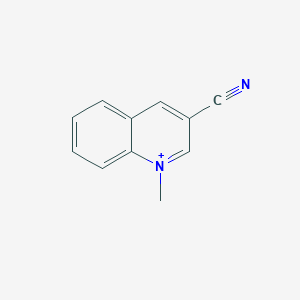![molecular formula C10H14N4 B13108079 4-(Pyrazin-2-yl)-1,4-diazabicyclo[3.2.1]octane](/img/structure/B13108079.png)
4-(Pyrazin-2-yl)-1,4-diazabicyclo[3.2.1]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Pyrazin-2-yl)-1,4-diazabicyclo[3.2.1]octane is a nitrogen-containing heterocyclic compound. This compound is characterized by its unique bicyclic structure, which includes a pyrazine ring fused to a diazabicyclo[3.2.1]octane core. The presence of nitrogen atoms within the structure makes it an interesting subject for research in various scientific fields, including organic chemistry, medicinal chemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrazin-2-yl)-1,4-diazabicyclo[3.2.1]octane typically involves cycloaddition reactions. One common method is the 1,3-dipolar cycloaddition of azomethine ylides derived from 2(1H)-pyrazinones with acrylate derivatives . This reaction is carried out under mild conditions and yields the desired bicyclic compound in good yields.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: 4-(Pyrazin-2-yl)-1,4-diazabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrazine ring to a dihydropyrazine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions include N-oxides, dihydropyrazine derivatives, and various substituted pyrazine derivatives.
科学的研究の応用
4-(Pyrazin-2-yl)-1,4-diazabicyclo[3.2.1]octane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique structural properties
作用機序
The mechanism of action of 4-(Pyrazin-2-yl)-1,4-diazabicyclo[3.2.1]octane involves its interaction with various molecular targets. The nitrogen atoms within the structure can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and catalytic processes. The compound’s bicyclic structure allows it to fit into specific binding sites of enzymes and receptors, modulating their activity.
類似化合物との比較
2-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but lacks the pyrazine ring.
8-Azabicyclo[3.2.1]octane: This scaffold is central to tropane alkaloids and has significant biological activity.
Uniqueness: 4-(Pyrazin-2-yl)-1,4-diazabicyclo[3.2.1]octane is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in the development of new materials and therapeutic agents.
特性
分子式 |
C10H14N4 |
|---|---|
分子量 |
190.25 g/mol |
IUPAC名 |
4-pyrazin-2-yl-1,4-diazabicyclo[3.2.1]octane |
InChI |
InChI=1S/C10H14N4/c1-4-13-5-6-14(9(1)8-13)10-7-11-2-3-12-10/h2-3,7,9H,1,4-6,8H2 |
InChIキー |
TVZNQVUXEBUBQC-UHFFFAOYSA-N |
正規SMILES |
C1CN2CCN(C1C2)C3=NC=CN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




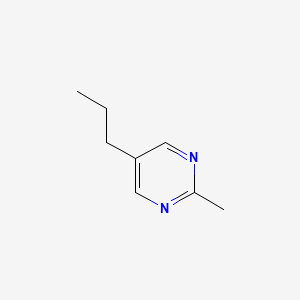
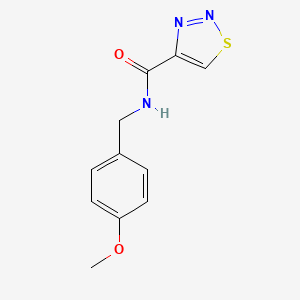
![(7-Amino[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)methanol](/img/structure/B13108033.png)
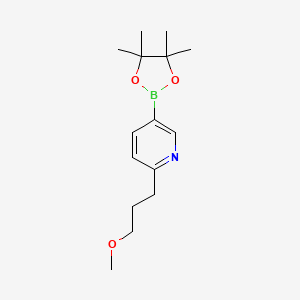


![3-(2,6-Difluorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13108048.png)
